6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine

Catalog No.
S12555271
CAS No.
M.F
C7H4ClIN2
M. Wt
278.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine

Product Name

6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine

IUPAC Name

6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine

Molecular Formula

C7H4ClIN2

Molecular Weight

278.48 g/mol

InChI

InChI=1S/C7H4ClIN2/c8-6-2-5-4(3-10-6)1-7(9)11-5/h1-3,11H

InChI Key

WDOLVKKFGVARCC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C=C(N2)I

6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound characterized by the presence of chlorine and iodine substituents on a pyrrolo[3,2-c]pyridine core. Its molecular formula is C7H4ClIN2C_7H_4ClIN_2, and it has a molecular weight of 278.48 g/mol. This compound plays a significant role in various fields, including medicinal chemistry, due to its unique structural features that allow for diverse chemical reactivity and biological activity.

  • Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium thiocyanate.
  • Coupling Reactions: This compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling, which are essential for forming carbon-carbon bonds with aryl or alkynyl groups. These reactions typically utilize palladium catalysts along with bases like potassium carbonate.
  • Oxidation and Reduction: The compound can undergo oxidation to yield various oxidized derivatives or reduction to eliminate halogen atoms depending on the desired products.

In biological contexts, 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine exhibits significant activity as a potential kinase inhibitor. Kinase inhibitors are crucial in cancer research as they modulate cell signaling pathways involved in cell proliferation and survival. The compound may bind to specific enzyme active sites, blocking phosphorylation processes that are vital for tumor growth and metastasis.

The synthesis of 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine typically involves multi-step procedures starting from readily available precursors:

  • Halogenation: The initial step often involves chlorination of pyrrolo[3,2-c]pyridine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
  • Iodination: Following chlorination, the chlorinated intermediate undergoes iodination using iodine with an oxidizing agent like silver trifluoroacetate or sodium iodide in the presence of an acid catalyst.

These methods can be optimized for high yield and purity, particularly in industrial settings where continuous flow reactors may be employed to ensure consistent reaction conditions .

6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine finds applications across various domains:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical agents targeting diseases such as cancer and inflammatory conditions.
  • Research: The compound is utilized in studies related to cell signaling pathways and enzyme inhibition.
  • Agrochemicals: It plays a role in the development of new agrochemical products.

The versatility of this compound makes it valuable for synthesizing more complex heterocyclic compounds and pharmaceuticals .

The interaction studies involving 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine focus on its binding affinity to various enzymes and receptors. These studies help elucidate its mechanism of action in inhibiting specific kinases or other targets involved in critical cellular processes. Understanding these interactions is essential for developing effective therapeutic agents that leverage this compound's unique properties .

Several compounds share structural similarities with 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine:

Compound NameStructural FeaturesUnique Aspects
6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridineHalogenated at different positionsDifferent reactivity due to halogen placement
6-bromo-7-iodo-1H-pyrrolo[3,2-c]pyridineContains bromine instead of chlorineVaries in reactivity compared to chlorinated derivatives
6-chloro-1H-pyrrolo[3,2-c]pyridineLacks iodine substituentDifferences in biological activity due to halogenation pattern
6-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridineIodine at a different positionOffers distinct reactivity compared to 6-chloro-2-iodo variant

The presence of both chlorine and iodine in 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine provides it with unique reactivity patterns that enhance its potential as a versatile intermediate in synthetic chemistry. This dual halogenation allows for a wide range of chemical transformations not readily available in its analogs .

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

277.91077 g/mol

Monoisotopic Mass

277.91077 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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